2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKP-001 involves multiple steps, starting with the preparation of the core isoxazole structure. The key steps include:
Formation of the isoxazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrimidinyl group: This step involves a substitution reaction where the pyrimidinyl group is attached to the isoxazole ring.
Acetylation: The final step involves the acetylation of the compound with 2-chloro-6-fluorophenylacetyl chloride.
Industrial Production Methods
Industrial production of AKP-001 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
AKP-001 primarily undergoes:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of AKP-001, as well as substituted derivatives .
Scientific Research Applications
AKP-001 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of p38 MAPK.
Biology: Employed in cellular studies to understand the role of p38 MAPK in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory bowel disease and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting p38 MAPK
Mechanism of Action
AKP-001 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme involved in the inflammatory response. The compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 MAPK inhibitor with a similar mechanism of action.
VX-702: A potent inhibitor of p38 MAPK used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with a different chemical structure
Uniqueness of AKP-001
AKP-001 is unique due to its design based on the ante-drug concept, which ensures it is metabolized to inactive forms via first-pass metabolism. This design minimizes systemic exposure and reduces the risk of side effects, making it particularly suitable for targeting intestinal inflammation .
Properties
CAS No. |
897644-83-6 |
---|---|
Molecular Formula |
C21H13ClF2N4O2 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-(4-fluorophenyl)-4-pyrimidin-4-yl-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C21H13ClF2N4O2/c22-15-2-1-3-16(24)14(15)10-18(29)27-21-19(17-8-9-25-11-26-17)20(28-30-21)12-4-6-13(23)7-5-12/h1-9,11H,10H2,(H,27,29) |
InChI Key |
OHMPXDCOVKOOAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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